Fantridone, a term used to describe 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) modified oligonucleotides, represents a significant advancement in the field of therapeutic nucleic acids. These molecules have been developed to improve upon the limitations of traditional antisense oligonucleotides (AONs) and small interfering RNAs (siRNAs) by enhancing their stability, specificity, and potency. The application of Fantridone spans various fields, including antiviral therapies and gene silencing for therapeutic purposes.
Fantridone operates through a dual mechanism of action. In the context of HIV therapy, FANA modified antisense oligonucleotides (ASOs) have been shown to suppress HIV-1 replication in human primary cells. This suppression is achieved through the activation of RNase H1, which leads to the cleavage of target RNA, and by steric hindrance, which prevents RNA dimerization, a critical step in the HIV-1 life cycle1. Additionally, FANA/DNA chimeras, which include configurations known as altimers and gapmers, have demonstrated potent antisense activity. These chimeras can specifically inhibit target RNA with high efficacy and have an extended duration of action due to increased serum stability2. Furthermore, FANA modifications in siRNAs have been found to be compatible with the RNAi machinery, mediating specific degradation of target mRNA while also significantly enhancing serum stability and activity3.
In the fight against HIV-1, Fantridone offers a promising new approach. The FANA ASOs have been evaluated for their in vitro potency against HIV-1, showing strong suppression of viral replication without eliciting overt cytotoxicity or immune responses. This suggests a potential for Fantridone to be used as an alternative or adjunct to current antiretroviral therapies, which often come with limitations such as the inability to eradicate the virus and the potential for adverse effects1.
Fantridone's ability to enhance the stability and potency of AONs and siRNAs makes it a valuable tool for therapeutic gene silencing. The FANA/DNA chimeras have shown increased serum stability, which correlates with sustained antisense activity, making them suitable for applications where long-lasting effects are desired. The specificity and potency of these chimeras are comparable to siRNAs but are significantly better than other commonly used AONs2. Moreover, the incorporation of FANA units into siRNA duplexes has been shown to increase their activity and substantially enhance their serum stability, indicating their potential for therapeutic applications3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5